Isoxazole-4-carbonitrile
Overview
Description
Isoxazole-4-carbonitrile is a five-membered heterocyclic compound commonly found in many commercially available drugs. Its enormous significance in drug discovery necessitates the exploration of new eco-friendly synthetic strategies .
Synthesis Analysis
The most widely researched and reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction . In this process, an alkyne acts as a dipolarophile, and a nitrile oxide serves as the dipole. Two predicted mechanisms for the 1,3-dipolar cycloaddition reaction include pericyclic cycloaddition via a concerted mechanism . Additionally, microwave-assisted solid-phase synthesis has been explored for 4,5-disubstituted isoxazoles .
Molecular Structure Analysis
The molecular formula of Isoxazole-4-carbonitrile is C₄H₂N₂O . It is a yellow solid with a molecular weight of approximately 94.07 g/mol . The IUPAC name for this compound is 4-isoxazolecarbonitrile . Its chemical structure consists of a five-membered ring containing nitrogen and oxygen atoms .
Chemical Reactions Analysis
Isoxazole derivatives are often synthesized through the (3 + 2) cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. Notably, metal-catalyzed reactions (using Cu(I) or Ru(II)) are commonly employed, but alternate metal-free synthetic routes are being explored to overcome drawbacks such as high costs, toxicity, and waste generation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Applications and Pathways
Isoxazole-4-carbonitrile derivatives serve as building blocks in synthetic organic chemistry, aiding in the development of various biologically important heterocyclic compounds. Recent advances have been made in synthesizing these compounds via one-pot multicomponent reactions, highlighting their versatility and potential for creating a wide array of structurally diverse molecules (Patel, 2017).
Biological and Chemical Properties
A study demonstrated the synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reactions, underlining the significant biological activities of isoxazoles, such as antimicrobial, antioxidant, and anti-inflammatory properties. These compounds are also crucial for developing various biologically active molecules (Jayaroopa et al., 2012).
Antimicrobial and Antioxidant Evaluation
Isoxazole derivatives have been synthesized using environmentally friendly and economical procedures, displaying broad-spectrum antimicrobial activities against various bacterial and fungal pathogens. Additionally, some derivatives exhibit significant antioxidant properties, making them suitable candidates for synthesizing new prodrugs and drugs due to the presence of different functional groups on their rings (Beyzaei et al., 2018).
Theoretical and Experimental Approaches
Research has delved into a novel, fast, and straightforward synthesis method for di- and trifunctionalized isoxazoles. The study highlights the moderate reaction conditions, simplicity of the workup, and the availability of starting materials, complemented by theoretical approaches to understand the molecular and chemical properties of synthesized isoxazoles (Al‐Azmi & Shalaby, 2021).
Catalytic Applications and Synthesis
Isoxazoles have been linked to other heterocycles, showing the potential for forming bicyclic assemblies with significant biological activities. Studies have explored novel methods for the synthesis of these compounds, enhancing the understanding of their chemical properties and potential applications in various fields, such as pharmaceuticals and agrochemicals (Bakulev et al., 2013).
properties
IUPAC Name |
1,2-oxazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-1-4-2-6-7-3-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJYXAHBSGPICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575300 | |
Record name | 1,2-Oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-4-carbonitrile | |
CAS RN |
68776-58-9 | |
Record name | 1,2-Oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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